molecular formula C7H5BrFIO B12853469 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene

Cat. No.: B12853469
M. Wt: 330.92 g/mol
InChI Key: OGEKQYCQBWHFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene typically involves multi-step organic reactions. One common method is the sequential halogenation of a methoxybenzene derivative. For example:

    Bromination: Methoxybenzene can be brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield bromo-methoxybenzene.

    Fluorination: The bromo-methoxybenzene can then be fluorinated using a fluorinating agent like Selectfluor.

    Iodination: Finally, iodination can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3).

Industrial Production Methods

Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing halogens and electron-donating methoxy groups, this compound can participate in EAS reactions.

    Nucleophilic Aromatic Substitution (NAS): The halogen substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the halogens can be reduced to their respective anions.

Common Reagents and Conditions

    EAS: Reagents like bromine (Br2), chlorine (Cl2), and nitrating mixtures (HNO3/H2SO4) are commonly used.

    NAS: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, EAS can yield further substituted aromatic compounds, while NAS can produce derivatives with different functional groups.

Scientific Research Applications

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets through its halogen and methoxy substituents. These interactions can influence the reactivity and binding affinity of the compound, affecting its overall activity in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-fluoro-4-methoxybenzene
  • 2-Bromo-3-iodo-4-methoxybenzene
  • 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Uniqueness

2-Bromo-1-fluoro-3-iodo-4-methoxybenzene is unique due to its specific combination of substituents, which can result in distinct reactivity and properties compared to other similar compounds. The presence of multiple halogens and a methoxy group can lead to unique electronic and steric effects, influencing its behavior in various chemical reactions and applications.

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

2-bromo-1-fluoro-3-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3

InChI Key

OGEKQYCQBWHFMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.